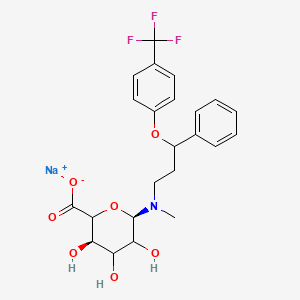
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester is a complex organic compound with a molecular formula of C33H37NO3 and a molecular weight of 495.65178 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a diphenylmethylene group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester involves multiple steps, starting with the preparation of the piperidine ring and the diphenylmethylene group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
化学反応の分析
Types of Reactions
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester
- 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropyl Acetate
Uniqueness
What sets 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester apart is its unique combination of a piperidine ring and a diphenylmethylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester, also known as Ketofexofenadine, is a complex organic compound with the molecular formula C32H37NO4 and a molecular weight of approximately 499.64 g/mol. This compound is structurally characterized by a piperidine ring, multiple phenyl groups, and a methyl ester functional group. It is primarily recognized as an impurity related to the antihistamine drug fexofenadine, which is used to treat allergic conditions such as hay fever and hives .
Chemical Structure and Properties
The chemical structure of Ketofexofenadine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C32H37NO4 |
| Molecular Weight | 499.64 g/mol |
| CAS Number | 1025909-08-3 |
| Structural Features | Piperidine ring, phenyl groups, methyl ester |
Ketofexofenadine exhibits biological activities similar to those of fexofenadine due to its structural similarities. It functions primarily as an H1-antihistamine, blocking histamine receptors and thereby alleviating allergic symptoms. Its role as an impurity in fexofenadine formulations suggests that it may contribute to the pharmacological profile of the drug .
Antihistaminic Effects
Research indicates that Ketofexofenadine interacts with H1 receptors, similar to fexofenadine. Binding affinity studies have shown that it can effectively inhibit histamine-induced responses, making it a potential candidate for further exploration in allergy treatments .
Pharmacokinetics
The pharmacokinetic profile of Ketofexofenadine has not been extensively studied; however, its structural characteristics suggest that it may share similar absorption, distribution, metabolism, and excretion (ADME) properties with fexofenadine. This similarity could imply comparable efficacy and safety profiles when used in therapeutic settings .
Study on H1-Receptor Binding Affinity
A recent study evaluated the binding affinity of Ketofexofenadine to H1 receptors compared to fexofenadine. The findings indicated that while Ketofexofenadine binds effectively to the receptor, its potency may vary based on structural modifications .
Impurity Characterization in Fexofenadine Formulations
In pharmaceutical research, Ketofexofenadine has been utilized as a reference standard or impurity in formulations of fexofenadine. Its characterization is crucial for quality control and ensuring the efficacy and safety of antihistamine medications .
Comparative Analysis with Similar Compounds
The uniqueness of Ketofexofenadine lies in its specific arrangement of functional groups, influencing its biological activity and interaction profile compared to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fexofenadine | H1-antihistamine with a similar piperidine structure | Active drug used for allergic conditions |
| Hydroxydiphenylmethylpiperidinone | Contains hydroxyl group instead of methyl ester | May exhibit different solubility and activity |
| Diphenhydramine | Classic antihistamine with a different core structure | First-generation antihistamine, sedative effects |
特性
分子式 |
C23H25F3NNaO7 |
|---|---|
分子量 |
507.4 g/mol |
IUPAC名 |
sodium;(3R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylate |
InChI |
InChI=1S/C23H26F3NO7.Na/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26;/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32);/q;+1/p-1/t16?,17?,18-,19?,20?,21-;/m1./s1 |
InChIキー |
RRKRXIFOHFBLHY-YHRQHPCASA-M |
異性体SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3C(C([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















